molecular formula C14H20BNO6S B8119154 4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid

4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid

Cat. No.: B8119154
M. Wt: 341.2 g/mol
InChI Key: ASHVXBIACFDGRX-UHFFFAOYSA-N
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Description

4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid is a compound that combines the structural features of azetidines, sulfonyl groups, and boronic acidsThe presence of the boronic acid moiety makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid typically involves multiple steps One common route starts with the preparation of 1-BOC-azetidine, which is then sulfonylated to introduce the sulfonyl groupThe reaction conditions often require the use of solvents such as DMSO and reagents like benzoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions often involve mild temperatures and the use of solvents like toluene or DMSO .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonyl group can produce sulfinyl or sulfhydryl derivatives .

Scientific Research Applications

4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonyl group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-BOC-azetidine-3-sulfonyl)phenylboronic acid is unique due to its combination of azetidine, sulfonyl, and boronic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]sulfonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO6S/c1-14(2,3)22-13(17)16-8-12(9-16)23(20,21)11-6-4-10(5-7-11)15(18)19/h4-7,12,18-19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHVXBIACFDGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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